molecular formula C14H22BrFO2Si B12516925 [2-(2-Bromo-4-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane CAS No. 811867-39-7

[2-(2-Bromo-4-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B12516925
CAS No.: 811867-39-7
M. Wt: 349.31 g/mol
InChI Key: KOMDENVWXMMDCM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C14H22BrFOSi. It is a member of the organosilicon compounds, which are widely used in various fields due to their unique properties. This compound is particularly notable for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of automated reactors and continuous flow systems. The final product is subjected to rigorous quality control to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) is used as a protecting group for alcohols and phenols. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability .

Biology and Medicine: Its derivatives are being explored for their biological activity and potential therapeutic uses .

Industry: In the material science industry, this compound is used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) involves its ability to act as a protecting group in organic synthesis. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled deprotection of alcohols and phenols. This selective reactivity is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)ethoxydimethylsilane
  • 2-(2-Bromo-4-methylphenoxy)ethoxydimethylsilane
  • 2-(2-Bromo-4-iodophenoxy)ethoxydimethylsilane

Uniqueness: Compared to its analogs, 2-(2-Bromo-4-fluorophenoxy)ethoxydimethylsilane) offers a unique combination of reactivity and stability. The presence of the fluorine atom enhances its chemical stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

811867-39-7

Molecular Formula

C14H22BrFO2Si

Molecular Weight

349.31 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(16)10-12(13)15/h6-7,10H,8-9H2,1-5H3

InChI Key

KOMDENVWXMMDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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